molecular formula C15H16N2O B1250511 1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]- CAS No. 173772-83-3

1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]-

Cat. No. B1250511
M. Wt: 240.3 g/mol
InChI Key: VHKAQZKXFZZISH-UHFFFAOYSA-N
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Patent
US05616604

Procedure details

A solution of 17.5 g, compound (2) and 10 g 4-methylaniline was allowed to stand at room temperature for 12 hours. 22 g yellow solid was obtained after filtering. Recrystallized from ethanol, 19 g (5) was obtained as a white crystal, mp 112°-114° C., yield 83%.
Name
compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C[N:2]([CH2:4][CH:5]1[CH2:12][N:11]2[C:7](=[CH:8][CH:9]=[CH:10]2)[C:6]1=[O:13])[CH3:3].[CH3:14][C:15]1[CH:21]=[CH:20]C(N)=[CH:17][CH:16]=1>>[CH3:14][C:15]1[CH:21]=[CH:20][C:3]([NH:2][CH2:4][CH:5]2[CH2:12][N:11]3[C:7](=[CH:8][CH:9]=[CH:10]3)[C:6]2=[O:13])=[CH:17][CH:16]=1

Inputs

Step One
Name
compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1C(C2=CC=CN2C1)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)NCC1C(C2=CC=CN2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.